molecular formula C20H19NO3 B499315 4-({[(2-Methoxy-1-naphthyl)methyl]amino}methyl)benzoic acid CAS No. 875005-65-5

4-({[(2-Methoxy-1-naphthyl)methyl]amino}methyl)benzoic acid

Cat. No.: B499315
CAS No.: 875005-65-5
M. Wt: 321.4g/mol
InChI Key: GPSSPKHSWMRLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid is an organic compound that features a naphthalene ring substituted with a methoxy group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-bromoaniline with 1-ethynyl-2-methoxynaphthalene in the presence of palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) as catalysts in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N). The reaction mixture is stirred overnight at 100°C . After completion, the reaction is quenched with brine, and the product is extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid involves its interaction with specific molecular targets. The methoxy group and the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzoic acid moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

875005-65-5

Molecular Formula

C20H19NO3

Molecular Weight

321.4g/mol

IUPAC Name

4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C20H19NO3/c1-24-19-11-10-15-4-2-3-5-17(15)18(19)13-21-12-14-6-8-16(9-7-14)20(22)23/h2-11,21H,12-13H2,1H3,(H,22,23)

InChI Key

GPSSPKHSWMRLNL-UHFFFAOYSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=C(C=C3)C(=O)O

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C[NH2+]CC3=CC=C(C=C3)C(=O)[O-]

Origin of Product

United States

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